molecular formula C12H20O2 B13767201 5-Hexylcyclohexane-1,3-dione CAS No. 500341-67-3

5-Hexylcyclohexane-1,3-dione

Cat. No.: B13767201
CAS No.: 500341-67-3
M. Wt: 196.29 g/mol
InChI Key: KUTNVHBPCLHKAN-UHFFFAOYSA-N
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Description

5-Hexylcyclohexane-1,3-dione is an organic compound belonging to the class of cyclohexane-1,3-diones It is characterized by a hexyl group attached to the cyclohexane ring, making it a unique derivative of cyclohexane-1,3-dione

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexylcyclohexane-1,3-dione typically involves the alkylation of cyclohexane-1,3-dione with a hexyl halide under basic conditions. The reaction can be carried out using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as the base in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the hexyl halide to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions: 5-Hexylcyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Hexylcyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which plays a crucial role in the biosynthesis of essential plant metabolites. This inhibition leads to the disruption of metabolic pathways, resulting in the herbicidal activity of the compound .

Comparison with Similar Compounds

Uniqueness: 5-Hexylcyclohexane-1,3-dione is unique due to the presence of the hexyl group, which imparts distinct chemical and physical properties. This structural modification enhances its solubility in organic solvents and alters its reactivity compared to other cyclohexane-1,3-dione derivatives .

Properties

CAS No.

500341-67-3

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

5-hexylcyclohexane-1,3-dione

InChI

InChI=1S/C12H20O2/c1-2-3-4-5-6-10-7-11(13)9-12(14)8-10/h10H,2-9H2,1H3

InChI Key

KUTNVHBPCLHKAN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CC(=O)CC(=O)C1

Origin of Product

United States

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